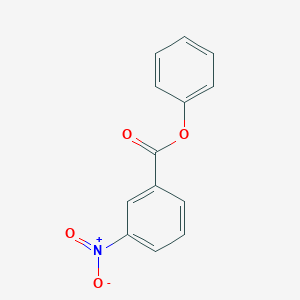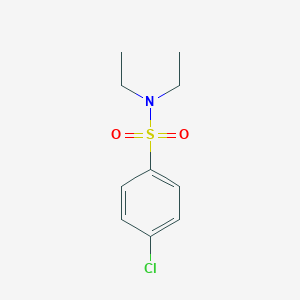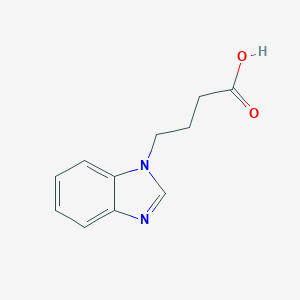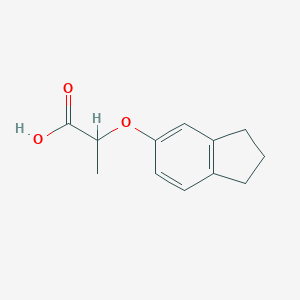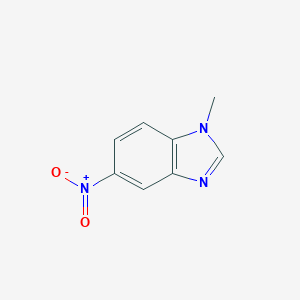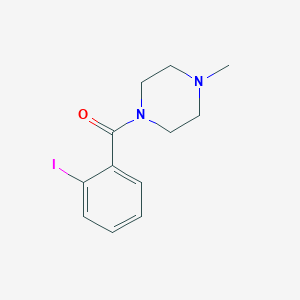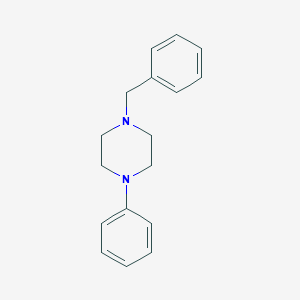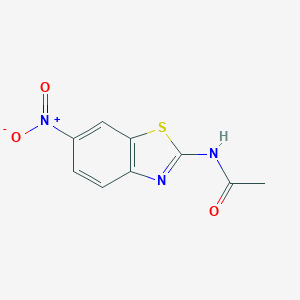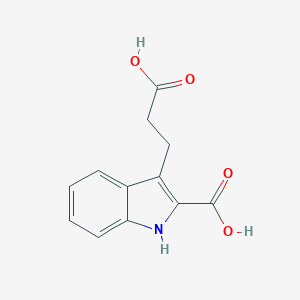
3-(2-carboxyethyl)-1H-indole-2-carboxylic acid
Vue d'ensemble
Description
3-(2-carboxyethyl)-1H-indole-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Allosteric Inhibition of Fructose-1,6-bisphosphatase
3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, a derivative of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid, has been identified as an allosteric inhibitor of the enzyme fructose 1,6-bisphosphatase. This compound binds at the AMP regulatory site, demonstrating a novel approach to inhibiting fructose 1,6-bisphosphatase and serving as a lead for further drug design (Wright et al., 2003).
Synthesis of Novel Indole Derivatives
Novel methods for synthesizing various indole-2-carboxylic acids and esters, including derivatives of this compound, have been developed. These methods utilize Dieckmann cyclization and Ullmann reactions, contributing to the field of heterocyclic chemistry and expanding the repertoire of indole derivatives (Unangst et al., 1987).
Antibacterial and Antifungal Activities
Research on indole-2-carboxylic acid derivatives, including 3-[N,N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids, has revealed significant antibacterial and moderate antifungal activities. These compounds, synthesized from 1-Propyl-1H-indole-2-carboxylic acid, show promise in therapeutic applications due to their antimicrobial properties (Raju et al., 2015).
Role in GPR17 Agonist Development
3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid and its derivatives have been studied for their potential as agonists of the orphan G protein-coupled receptor GPR17, which could be a novel target for inflammatory diseases. Structural requirements and properties of these compounds have been investigated, leading to the identification of potent compounds with high selectivity for GPR17 (Baqi et al., 2018).
Mécanisme D'action
Target of Action
A structurally similar compound, 3-(2-carboxyethyl)phenylboronic acid, is known to target serine proteases . Serine proteases play a crucial role in many biological processes, including digestion, immune response, blood coagulation, and cell signaling .
Mode of Action
3-(2-carboxyethyl)phenylboronic acid, a similar compound, functions as a reversible inhibitor of serine proteases . It forms a covalent bond with the active site serine residue of the protease, thereby blocking its activity .
Biochemical Pathways
Compounds that inhibit serine proteases can affect numerous biochemical pathways, including those involved in digestion, immune response, blood coagulation, and cell signaling .
Result of Action
Inhibitors of serine proteases, like 3-(2-carboxyethyl)phenylboronic acid, can prevent the breakdown of proteins by these enzymes, potentially affecting numerous biological processes .
Propriétés
IUPAC Name |
3-(2-carboxyethyl)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-10(15)6-5-8-7-3-1-2-4-9(7)13-11(8)12(16)17/h1-4,13H,5-6H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJQAPYDPPKJGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185425 | |
| Record name | 3-(2-Carboxyindol-3-yl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31529-28-9 | |
| Record name | 3-(2-Carboxyindol-3-yl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031529289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Carboxyindol-3-yl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




